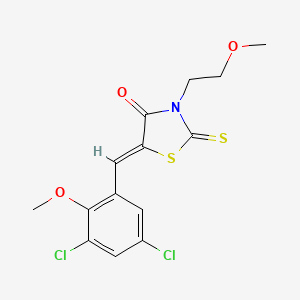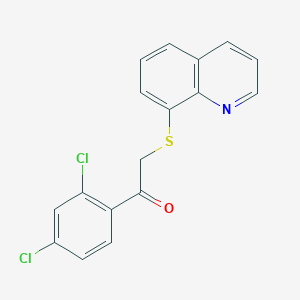![molecular formula C19H20N2O3 B5222052 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5222052.png)
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as EPPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their various biological activities. EPPQ has been shown to exhibit potent anticancer and anti-inflammatory effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of Bcl-2, an anti-apoptotic protein.
Biochemical and Physiological Effects:
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Further studies are also needed to elucidate the mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential synergistic effects of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone with other anticancer and anti-inflammatory agents should be investigated.
合成方法
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 3-chloropropylamine to form an intermediate, which is then reacted with anthranilic acid in the presence of a base. The resulting product is 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, which can be purified using column chromatography. Other methods of synthesis include the reaction of 3-ethoxyphenol with 3-bromopropylamine, followed by cyclization with anthranilic acid.
科学研究应用
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Several studies have shown that 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone exhibits potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-15-7-5-8-16(13-15)24-12-6-11-21-14-20-18-10-4-3-9-17(18)19(21)22/h3-5,7-10,13-14H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDZUAQUDPRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
amino]benzamide](/img/structure/B5222037.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)

amino]benzamide](/img/structure/B5222053.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)
